Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a methoxy group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with ethyl 3,3,3-trifluoro-2-hydroxypropanoate under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.
Scientific Research Applications
Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-2-[({4-[(2-chlorophenyl)carbamoyl]phenoxy}acetyl)amino]-3-thiophenecarboxylate
- Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its trifluoromethyl group, which imparts specific chemical properties such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and potentially more suitable for certain applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H18ClF3N2O5 |
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Molecular Weight |
446.8 g/mol |
IUPAC Name |
ethyl 2-[4-[(4-chlorophenyl)carbamoylamino]-3-methoxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C19H18ClF3N2O5/c1-3-30-16(26)18(28,19(21,22)23)11-4-9-14(15(10-11)29-2)25-17(27)24-13-7-5-12(20)6-8-13/h4-10,28H,3H2,1-2H3,(H2,24,25,27) |
InChI Key |
FGJUKVGJJHAXJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)OC)(C(F)(F)F)O |
Origin of Product |
United States |
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